3-Hydroxypregnan-20-one, also known as allopregnanolone or 3α,5α-3-hydroxypregnan-20-one, is a neuroactive steroid derived from progesterone. This compound plays a significant role in the central nervous system as a modulator of GABAergic neurotransmission, contributing to various physiological and pharmacological effects, including anxiolytic and anti-inflammatory actions. It is classified as a neurosteroid due to its ability to influence neuronal activity and behavior.
3-Hydroxypregnan-20-one is synthesized endogenously in the body from progesterone through enzymatic conversion by the action of 5α-reductase and 3α-hydroxysteroid dehydrogenase. It can also be obtained from certain plant sources and synthesized in laboratories for research purposes.
The compound belongs to the class of steroids and is categorized under neuroactive steroids due to its significant effects on the nervous system. It is recognized for its role in modulating GABA A receptors, thereby enhancing inhibitory neurotransmission.
The synthesis of 3-Hydroxypregnan-20-one can be achieved through various methods, including:
The synthesis often requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the synthesized product.
The molecular formula of 3-Hydroxypregnan-20-one is C21H34O2. The structure consists of a steroid backbone with a hydroxyl group at the C-3 position and a ketone at C-20.
3-Hydroxypregnan-20-one participates in several biochemical reactions:
The modulation of GABA A receptors by 3-Hydroxypregnan-20-one involves binding at specific sites on the receptor complex, leading to conformational changes that increase chloride ion influx into neurons, thereby hyperpolarizing them and reducing excitability.
The primary mechanism by which 3-Hydroxypregnan-20-one exerts its effects is through its action on GABA A receptors:
Research has demonstrated that administration of 3-Hydroxypregnan-20-one significantly inhibits pro-inflammatory signaling pathways and reduces stress-induced behavioral responses in animal models .
Relevant data indicate that this compound has a melting point around 210 °C .
3-Hydroxypregnan-20-one (C₂₁H₃₄O₂) is a reduced progesterone metabolite classified as a neuroactive steroid. Its core structure consists of a pregnane skeleton (C21) with a ketone group at C20 and a hydroxyl group at C3. The stereochemistry at C3, C5, and C20 critically determines its biological activity and nomenclature:
Table 1: Stereoisomers of 3-Hydroxypregnan-20-one
Stereochemical Designation | IUPAC Name | Common Name | Biological Significance |
---|---|---|---|
3α,5α-THP | (3α,5α)-3-Hydroxypregnan-20-one | Allopregnanolone | Potent GABAA receptor modulation; anti-inflammatory effects |
3β,5α-THP | (3β,5α)-3-Hydroxypregnan-20-one | Isoallopregnanolone | Weak GABAergic activity |
3α,5β-THP | (3α,5β)-3-Hydroxypregnan-20-one | Pregnanolone | Moderate GABA modulation; altered metabolic stability |
The stereochemical specificity arises from differential binding to neurotransmitter receptors and inflammatory targets. For example, 3α,5α-THP inhibits TLR4/MD-2 complex activation by binding to a hydrophobic pocket in MD-2, displacing Lipid A (Kd = 4.36 ± 5.7 μM; Ki = 4.5 ± 1.65 nM) [3] [5].
3-Hydroxypregnan-20-one has a molecular weight of 318.50 g/mol and a logP (calculated) of ~4.28, indicating high lipophilicity that facilitates blood-brain barrier penetration [4] [10]. Key stability considerations include:
Table 2: Physicochemical Profile of 3α,5α-THP
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₂₁H₃₄O₂ | Confirmed via mass spectrometry [4] |
logP | 4.28 | ALOGPS prediction [4] |
Hydrogen Bond Donors | 1 (C3-OH) | IUPAC designation [10] |
Hydrogen Bond Acceptors | 2 (C3-OH, C20=O) | IUPAC designation [10] |
Melting Point | Not reported | Decomposes under standard conditions |
Stability in Blood | <1 hour half-life | Rapid metabolism by liver/kidney [9] |
3-Hydroxypregnan-20-one is synthesized endogenously via sequential enzymatic reductions:
Table 3: Metabolic Pathway of Key 3-Hydroxypregnan-20-one Isomers
Enzyme | Reaction | Primary Product | Tissue Localization |
---|---|---|---|
5α-Reductase (SRD5A1) | Progesterone → 5α-Dihydroprogesterone | 5α-DHP | Brain, liver, adrenal glands |
3α-HSD (AKR1C3) | 5α-DHP → 3α,5α-THP | Allopregnanolone | Brain cortex, hippocampus |
5β-Reductase | Progesterone → 5β-Dihydroprogesterone | 5β-DHP | Liver |
3β-HSD | 5α-DHP → 3β,5α-THP | Isoallopregnanolone | Peripheral tissues |
Accurate quantification of 3-Hydroxypregnan-20-one isomers requires high-sensitivity techniques due to low endogenous concentrations (nM–pM range):
Table 4: Analytical Techniques for 3-Hydroxypregnan-20-one Quantification
Method | Sensitivity | Resolution | Applications | Limitations |
---|---|---|---|---|
LC-MS/MS | 0.1 ng/g | High (isomer-specific) | Brain tissue, plasma pharmacokinetics [8] | Expensive instrumentation |
Immunoassay | 1–5 pg/mg | Moderate | Tissue immunoreactivity mapping [2] | Antibody cross-reactivity |
GC-MS | 0.5 ng/mL | Very high | Isomer separation in serum [4] | Requires derivatization |
SPR | 1 μM | N/A | Protein interaction kinetics [3] | Low sensitivity; synthetic samples only |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: